molecular formula C15H10N4O2S B14154486 2-(Methylsulfanyl)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one CAS No. 89217-12-9

2-(Methylsulfanyl)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one

Katalognummer: B14154486
CAS-Nummer: 89217-12-9
Molekulargewicht: 310.3 g/mol
InChI-Schlüssel: ONWABFFVRSVWBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylsulfanyl)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one is a complex organic compound that features a xanthene core substituted with a methylsulfanyl group and a tetrazolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one typically involves multi-step organic reactions. One common approach is to start with a xanthene derivative, which undergoes a series of reactions to introduce the methylsulfanyl and tetrazolyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control the reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylsulfanyl)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazolyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the tetrazolyl group can lead to the formation of amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Methylsulfanyl)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe due to its xanthene core.

    Industry: It may be used in the production of dyes, pigments, and other materials requiring specific chemical properties.

Wirkmechanismus

The mechanism of action of 2-(Methylsulfanyl)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methylsulfanyl)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one: Unique due to the combination of methylsulfanyl and tetrazolyl groups on a xanthene core.

    This compound derivatives: Variations in the substituents can lead to different chemical and biological properties.

    Other xanthene derivatives: Compounds like fluorescein and rhodamine, which are widely used as fluorescent dyes.

Eigenschaften

CAS-Nummer

89217-12-9

Molekularformel

C15H10N4O2S

Molekulargewicht

310.3 g/mol

IUPAC-Name

2-methylsulfanyl-6-(2H-tetrazol-5-yl)xanthen-9-one

InChI

InChI=1S/C15H10N4O2S/c1-22-9-3-5-12-11(7-9)14(20)10-4-2-8(6-13(10)21-12)15-16-18-19-17-15/h2-7H,1H3,(H,16,17,18,19)

InChI-Schlüssel

ONWABFFVRSVWBY-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)C4=NNN=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.